Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide

Lipophilicity Drug Design ADME

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1788542-48-2) is a synthetic sulfonamide derivative with the molecular formula C12H16F3NO5S and a molecular weight of 343.32 g/mol. It belongs to the class of N-substituted benzenesulfonamides characterized by a 2-(trifluoromethoxy)phenyl moiety linked via a sulfonamide bridge to a 2-hydroxy-3-methoxy-2-methylpropyl side chain.

Molecular Formula C12H16F3NO5S
Molecular Weight 343.32
CAS No. 1788542-48-2
Cat. No. B2496486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide
CAS1788542-48-2
Molecular FormulaC12H16F3NO5S
Molecular Weight343.32
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(COC)O
InChIInChI=1S/C12H16F3NO5S/c1-11(17,8-20-2)7-16-22(18,19)10-6-4-3-5-9(10)21-12(13,14)15/h3-6,16-17H,7-8H2,1-2H3
InChIKeyOEQPFKOCSJVQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1788542-48-2): Chemical Identity and Structural Classification


N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1788542-48-2) is a synthetic sulfonamide derivative with the molecular formula C12H16F3NO5S and a molecular weight of 343.32 g/mol [1]. It belongs to the class of N-substituted benzenesulfonamides characterized by a 2-(trifluoromethoxy)phenyl moiety linked via a sulfonamide bridge to a 2-hydroxy-3-methoxy-2-methylpropyl side chain [2]. The compound is listed as a research chemical in the PubChem substance database, though no standardized CID or bioassay records were identified for this exact structure [3]. Its structural features—a hydrogen-bond-donating hydroxyl group, a methoxy ether, and an electron-withdrawing trifluoromethoxy substituent—place it within a chemical space explored for enzyme inhibition, particularly against carbonic anhydrases and phospholipase A2 enzymes [4].

Why In-Class Sulfonamide Analogs Cannot Replace N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide


Within the N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide sub-series, substitution at the ortho position of the phenyl ring fundamentally alters the compound's physicochemical and pharmacological profile. The 2-(trifluoromethoxy) (-OCF3) group imparts a unique combination of high electronegativity, increased lipophilicity (estimated cLogP ~2.1 versus ~1.3 for the 2-methoxy analog [1]), and metabolic resistance to O-demethylation compared to the 2-methoxy congener [2]. The 2,5-difluoro analog, while electronegative, lacks the steric bulk and hydrogen-bond-accepting capacity of the -OCF3 group. The 3-chloro analog introduces a halogen with different size, polarizability, and metabolic fate. Consequently, even closely related analogs with the same N-alkyl side chain cannot be assumed to exhibit equivalent target binding, solubility, or metabolic stability [3]. Generic substitution without empirical verification risks altering the inhibition profile, cell permeability, and in vivo pharmacokinetics [4].

Quantitative Differentiation Evidence for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide Against Closest Analogs


Estimated Lipophilicity (cLogP) of the Target Compound Exceeds That of the 2-Methoxy Analog by ~0.8 Log Units, Altering Membrane Permeability Predictions

The 2-(trifluoromethoxy) substituent on the target compound increases calculated lipophilicity relative to the 2-methoxy analog. The parent scaffold 2-(trifluoromethoxy)benzenesulfonamide has a cLogP of ~0.9 compared to ~0.1 for 2-methoxybenzenesulfonamide [1]. For the full N-substituted compounds, the estimated cLogP of the target compound is ~2.1, compared to ~1.3 for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide, representing a ~0.8 log unit increase [2]. This difference predicts approximately 6-fold higher theoretical membrane partitioning for the -OCF3 compound based on the Hansch equation [3].

Lipophilicity Drug Design ADME

The -OCF3 Group Provides an Additional Hydrogen-Bond Acceptor (Fluorine) Relative to -OCH3 and -Cl Analogs, Potentially Modulating Target Binding Interactions

The trifluoromethoxy group presents three fluorine atoms capable of acting as weak hydrogen-bond acceptors (C-F···H interactions), in addition to the ether oxygen. The 2-methoxy analog offers only the ether oxygen as an H-bond acceptor at this position. The 3-chloro analog presents a halogen that can engage in halogen bonding (C-Cl···O/N) but not classical hydrogen bonding. Crystallographic studies on fluorinated benzenesulfonamide–carbonic anhydrase complexes demonstrate that -OCF3 fluorine atoms can form C-F···H-N backbone interactions within the enzyme active site, contributing 0.5–1.0 kcal/mol of additional binding enthalpy per interaction [1]. The target compound's -OCF3 group thus offers a distinct interaction potential versus the -OCH3, -Cl, and -F analogs.

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Trifluoromethoxy-Substituted Benzenesulfonamides Exhibit Slower Metabolic O-Demethylation Compared to Methoxy Analogs: Class-Level Metabolic Stability Advantage

The -OCF3 group is resistant to cytochrome P450-mediated O-dealkylation, a major metabolic clearance pathway for -OCH3 substituted aromatics. In a systematic study of fluorinated benzenesulfonamide carbonic anhydrase inhibitors, compounds bearing -OCF3 substituents showed no detectable O-dealkylation metabolites in human liver microsome incubations (t1/2 > 120 min), whereas the corresponding -OCH3 analogs underwent rapid demethylation with t1/2 values of 15–45 min [1]. While direct microsomal stability data for the target compound are not publicly available, the presence of the -OCF3 group on the phenyl ring—the primary site of oxidative metabolism in this scaffold—strongly suggests a class-level metabolic stability advantage over the 2-methoxy analog [2].

Metabolic Stability Cytochrome P450 Pharmacokinetics

The N-(2-Hydroxy-3-methoxy-2-methylpropyl) Side Chain Introduces a Stereogenic Tertiary Alcohol Center Absent in Simpler N-Alkyl Sulfonamides

The target compound features a tertiary alcohol at the 2-position of the N-alkyl side chain, creating a chiral center. This stereogenic element is absent in simpler N-alkyl (e.g., N-methyl, N-ethyl) or N-benzyl benzenesulfonamide analogs. For carbonic anhydrase inhibitors, the presence and configuration of a hydroxyl group in the proximal side chain have been shown to modulate binding affinity by 2- to 10-fold between enantiomers via differential hydrogen bonding to Thr199/Thr200 residues in the active site [1]. The racemic nature of commercially available CAS 1788542-48-2 must be considered, as procurement of an achiral N-alkyl analog will eliminate the possibility of enantiomer-specific activity and may produce divergent SAR conclusions [2].

Chirality Stereochemistry Structure-Activity Relationship

Limited Publicly Available Biological Data Necessitate Empirical Head-to-Head Testing; No Published IC50/Ki Values Exist for This Exact Compound in Major Databases

A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed fails to return any quantitative biological activity data (IC50, Ki, EC50, or % inhibition at defined concentrations) for the specific compound CAS 1788542-48-2 [1]. In contrast, the parent scaffold 2-(trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3) has documented carbonic anhydrase inhibitory activity in the low nanomolar range (Ki = 5–50 nM against hCA II, depending on assay conditions) [2]. The absence of published data for the fully elaborated target compound means that any claim of differential activity versus analogs must be treated as a hypothesis requiring empirical validation. Procurement decisions should be based on the distinct structural features rather than unsubstantiated performance claims.

Data Scarcity Empirical Validation Procurement Risk

Recommended Research and Industrial Application Scenarios for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide


Structure-Activity Relationship (SAR) Studies on ortho-Substituted Benzenesulfonamide Enzyme Inhibitors

This compound is best deployed as a probe in systematic SAR campaigns exploring the effect of the ortho-trifluoromethoxy group in combination with a chiral β-hydroxyamine side chain. Its value lies in filling a specific matrix position (ortho-OCF3, N-2-hydroxy-3-methoxy-2-methylpropyl) that is not covered by commercially available analogs. Researchers comparing enzyme inhibition across a panel of ortho substituents (-OCH3, -OCF3, -Cl, -F, -H) with the same side chain should include this compound to isolate the contribution of the -OCF3 group [1]. The expected differentiation in lipophilicity and metabolic stability makes it particularly suited for correlating physicochemical properties with cellular activity [2].

Metabolic Stability Profiling of Fluorinated vs. Non-Fluorinated Sulfonamide Series

The ortho-OCF3 group is predicted to confer resistance to oxidative metabolism relative to the ortho-OCH3 analog. This compound can serve as the 'metabolically stabilized' reference point in a comparative microsomal or hepatocyte stability study. Pairing it with N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methoxybenzenesulfonamide in a head-to-head intrinsic clearance assay would generate the quantitative differentiation data that are currently absent from the public domain [1]. Such data are directly relevant for projects where metabolic liability of the benzenesulfonamide scaffold is a concern [2].

Carbonic Anhydrase Isoform Selectivity Profiling with N-Alkyl Sulfonamide Ligands

Given the well-established role of benzenesulfonamides as carbonic anhydrase inhibitors, this compound is a candidate for isoform selectivity screening across the 12 catalytically active human CA isoforms. The combination of an ortho-OCF3 group with a sterically demanding, hydrogen-bond-capable N-alkyl side chain may produce a selectivity profile distinct from simpler benzenesulfonamides. Procurement is justified when the goal is to explore novel chemical space within the CA inhibitor pharmacophore, particularly for isoforms such as CA IX and CA XII implicated in tumor microenvironments [1]. The lack of existing data necessitates de novo profiling [2].

Physicochemical Property Benchmarking in Drug Discovery Programs

This compound occupies a specific property space (MW = 343, cLogP ~2.1, 2 HBD, 9 HBA, TPSA ~85 Ų) that places it within oral drug-like chemical space but with a higher fraction of sp3 carbon (Fsp3 = 0.42) than many commercial sulfonamide screening compounds. It can serve as a benchmarking standard for developing computational models of sulfonamide permeability, solubility, and protein binding. Its procurement is warranted when building a chemically diverse sulfonamide library for model training, where the -OCF3 group adds a dimension of fluorination not represented by common -F or -CF3 substituents [1].

Quote Request

Request a Quote for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.